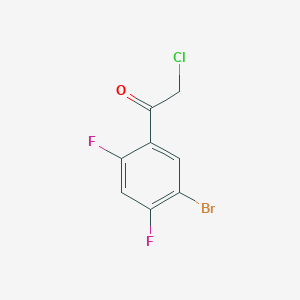
5'-Bromo-2',4'-difluorophenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’,4’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’,4’-difluorophenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 2’,4’-difluorophenacyl chloride using bromine or a bromine source in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: 5’-Bromo-2’,4’-difluorophenacyl chloride can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenacyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are common oxidizing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5’-Bromo-2’,4’-difluorophenacyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,4’-difluorophenacyl chloride involves its ability to undergo various chemical reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution, oxidation, and coupling reactions. These reactions can modify the structure and properties of the compound, leading to the formation of new products with desired characteristics.
Comparison with Similar Compounds
5’-Bromo-2’,4’-difluorophenacyl bromide: Similar in structure but with a bromine atom instead of chlorine.
2-Bromo-4,5-difluorobenzoyl chloride: Another halogenated phenacyl chloride with different substitution patterns.
Uniqueness: 5’-Bromo-2’,4’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine and fluorine atoms on the phenyl ring enhances its potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(5-bromo-2,4-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-1-4(8(13)3-10)6(11)2-7(5)12/h1-2H,3H2 |
InChI Key |
RHXIJIUTTJXZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


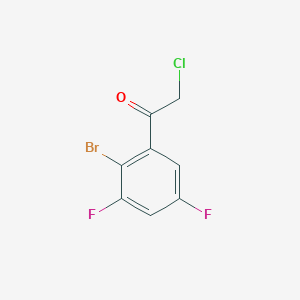
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)
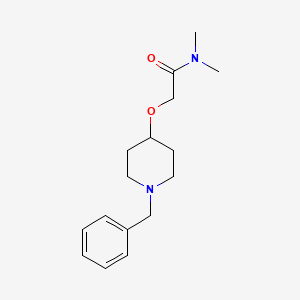
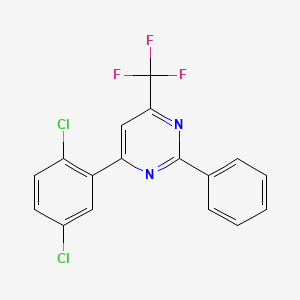
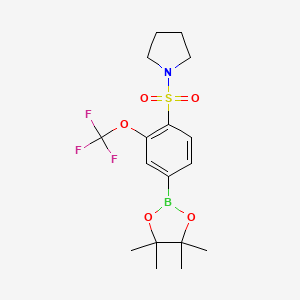
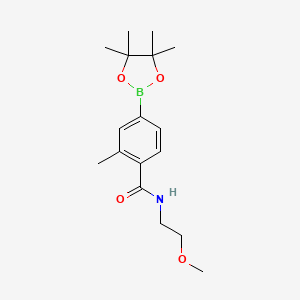
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
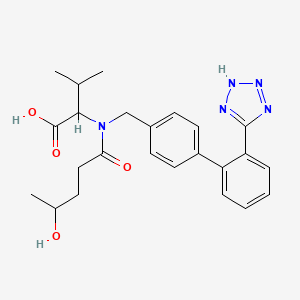


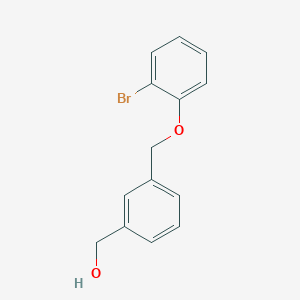
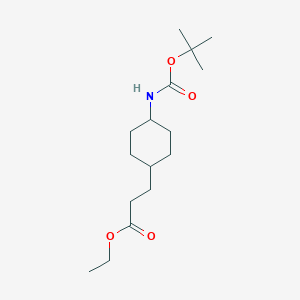
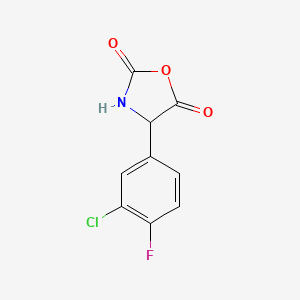
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
